Colupulone

描述

This compound has been reported in Humulus lupulus with data available.

structure given in first source; an antibiotic hops component; induces hepatic cytochrome P-4503A in the mouse

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCDMWKTFLUPHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963664 |

Source

|

| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-27-9 |

Source

|

| Record name | Colupulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLUPULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA8R555DNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Colupulone: A Technical Guide to its Antibacterial Properties Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colupulone, a prominent β-acid derived from the hop plant (Humulus lupulus), has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] This technical guide provides an in-depth analysis of the antibacterial properties of this compound, summarizing quantitative efficacy data, detailing its mechanism of action, and outlining the experimental protocols used for its evaluation. As multi-drug resistance continues to pose a global health threat, natural compounds like this compound are gaining attention as potential sources for novel antimicrobial agents. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of new antibacterial therapies.

Quantitative Antibacterial Efficacy

This compound exhibits potent inhibitory and bactericidal effects against a range of Gram-positive bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

Recent studies have identified this compound as a major contributor to the overall antibacterial activity of hop extracts.[3][4] The tables below summarize the reported MIC values for this compound against key Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not Specified | 39 - 78 | [5] |

| Staphylococcus aureus | Not Specified | 37.5 | [6] |

| Bacillus subtilis | Not Specified | 37.5 | [6] |

Note: Data for specific strains of methicillin-resistant Staphylococcus aureus (MRSA) indicate susceptibility to β-acids, including this compound, underscoring its potential against resistant pathogens.[2][3]

Mechanism of Action

The primary antibacterial mechanism of this compound and other hop β-acids against Gram-positive bacteria is the disruption of the cell membrane's structure and function.[7] This action leads to a cascade of secondary effects that are ultimately lethal to the bacterium.

Primary Action: Membrane Disruption this compound acts as a proton ionophore, a molecule that shuttles protons across the bacterial cytoplasmic membrane. This dissipates the crucial proton motive force (PMF) across the membrane, which is essential for vital cellular processes such as ATP synthesis and active transport. The disruption of the membrane's integrity also leads to leakage of essential intracellular components.[8] Research indicates that treatment with related hop compounds results in the release of cellular contents, confirming damage to the plasma membrane.[6]

Secondary Effects The collapse of the membrane potential and subsequent leakage leads to the inhibition of several key cellular processes:

-

Inhibition of Respiration: The disruption of the proton gradient directly impacts the electron transport chain, halting cellular respiration.

-

Inhibition of Macromolecular Synthesis: The lack of ATP and essential precursors due to membrane leakage leads to the cessation of protein, DNA, and RNA synthesis.[8]

Gram-negative bacteria are generally not susceptible to this compound due to their outer membrane, which contains phospholipids that are believed to inactivate the compound and prevent it from reaching the inner cytoplasmic membrane.[8]

Anti-Biofilm Properties

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. This compound and other hop-derived compounds have demonstrated promising activity against biofilms formed by Gram-positive pathogens.

Studies have shown that hop extracts containing this compound can:

-

Inhibit Biofilm Formation: Prevent the initial attachment and proliferation of bacteria required to establish a biofilm.[1][3]

-

Disrupt Mature Biofilms: Penetrate the extracellular polymeric substance (EPS) matrix of established biofilms and kill the embedded bacteria.[9]

-

Promote Biofilm Removal: Weaken the biofilm structure, making it more susceptible to clearance.[1]

In one study, a hop extract containing this compound was shown to penetrate mature S. aureus biofilms, leading to almost complete bacterial death within the biofilm structure.[9] This anti-biofilm activity is crucial for its potential application in treating chronic and device-associated infections.

Experimental Protocols

The evaluation of this compound's antibacterial activity relies on standardized and reproducible laboratory methods. The following protocols are commonly employed.

Broth Microdilution Method for MIC/MBC Determination

This is the most common quantitative method for determining the MIC and MBC of an antimicrobial agent.[1][5][10]

Protocol:

-

Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted.

-

Bacterial Inoculum Preparation: The test bacterium (e.g., S. aureus) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized density, typically 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[11] This suspension is then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

Assay Setup: The assay is performed in a 96-well microtiter plate. A two-fold serial dilution of this compound is prepared directly in the wells containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and medium, no this compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[6][12]

-

MBC Determination: To determine the MBC, an aliquot (e.g., 10 µL) from each well showing no growth is sub-cultured onto an agar plate. The plates are incubated for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.[1]

Agar Disk Diffusion Method

This qualitative or semi-quantitative method is often used for initial screening of antimicrobial activity.[12][13]

Protocol:

-

Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile swab.

-

Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of this compound.

-

Placement and Incubation: The impregnated disks are placed onto the surface of the inoculated agar plate. The plate is then incubated under appropriate conditions.

-

Zone of Inhibition: this compound diffuses from the disk into the agar. If it is effective against the bacterium, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk.[12]

-

Measurement: The diameter of the zone of inhibition is measured in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Conclusion

This compound, a natural β-acid from hops, presents a compelling case as a potential antibacterial agent against Gram-positive bacteria, including clinically relevant pathogens like Staphylococcus aureus. Its primary mechanism of disrupting the bacterial cell membrane is a validated target for antimicrobial action. Furthermore, its demonstrated ability to inhibit and disrupt bacterial biofilms addresses a critical unmet need in the treatment of persistent infections. The data summarized and protocols detailed in this guide provide a solid foundation for further research and development. Future work should focus on in vivo efficacy studies, toxicological profiling, and exploring synergistic combinations with existing antibiotics to fully realize the therapeutic potential of this compound.

References

- 1. Frontiers | Hop biomass waste against fire blight and black rot: an eco-friendly approach to crop protection [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of this compound and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. caringsunshine.com [caringsunshine.com]

- 8. akjournals.com [akjournals.com]

- 9. mdpi.com [mdpi.com]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Laboratory Activity Demonstrating the Antibacterial Effects of Extracts from Two Plant Species, Moringa oleifera and Allium sativum (Garlic) - PMC [pmc.ncbi.nlm.nih.gov]

Colupulone: A Potent Pregnane X Receptor Agonist and Its Role in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colupulone, a β-bitter acid derived from the hops plant (Humulus lupulus), has been identified as a potent agonist of the Pregnane X Receptor (PXR). As a key nuclear receptor primarily expressed in the liver and intestines, PXR functions as a xenobiotic sensor, regulating the transcription of a wide array of genes involved in drug metabolism and disposition. Activation of PXR by compounds like this compound can lead to significant induction of Phase I and Phase II drug-metabolizing enzymes, as well as drug transporters. This can have profound implications for drug-drug interactions, potentially altering the pharmacokinetics and efficacy of co-administered therapeutic agents. This technical guide provides an in-depth overview of the molecular mechanisms of this compound-mediated PXR activation and its downstream consequences on key players in drug metabolism, namely Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp/ABCB1).

The Pregnane X Receptor (PXR) Signaling Pathway

The activation of PXR by ligands such as this compound initiates a cascade of molecular events culminating in the increased expression of target genes. In its inactive state, PXR resides in the cytoplasm, complexed with chaperone proteins. Upon binding to an agonist like this compound, PXR undergoes a conformational change, leading to the dissociation of these chaperones. The activated PXR then translocates into the nucleus, where it forms a heterodimer with the Retinoid X Receptor alpha (RXRα). This PXR/RXRα heterodimer subsequently binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, which in turn facilitate the assembly of the transcriptional machinery, leading to enhanced gene transcription.

Quantitative Data on this compound's PXR Agonist Activity

The potency of this compound as a PXR agonist has been demonstrated in cell-based reporter gene assays. These assays typically utilize a host cell line engineered to express human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter, such as that of CYP3A4. The binding of an agonist to PXR drives the expression of the reporter gene, and the resulting signal (e.g., luminescence) is proportional to the degree of PXR activation.

| Parameter | Value | Cell Line | Assay Type | Reference |

| PXR Activation | 2.0 - 2.5 fold increase | CV-1 | Luciferase Reporter Gene Assay | [1][2] |

| Concentration | 3 - 10 nM | CV-1 | Luciferase Reporter Gene Assay | [1][2] |

Note: Higher concentrations of this compound (e.g., 30 nM) have been observed to decrease activation, potentially due to cytotoxicity. Further studies are required to establish a definitive EC50 value for PXR activation by this compound and to quantify the dose-dependent induction of target genes in primary human hepatocytes.

Impact on Key Drug Metabolism Players

The activation of PXR by this compound leads to the coordinated upregulation of genes critical for drug metabolism and transport.

Cytochrome P450 3A4 (CYP3A4)

CYP3A4 is a major Phase I drug-metabolizing enzyme responsible for the metabolism of a vast number of clinically used drugs. Induction of CYP3A4 by a PXR agonist like this compound can accelerate the clearance of co-administered drugs that are CYP3A4 substrates, potentially leading to reduced therapeutic efficacy.

P-glycoprotein (P-gp/ABCB1)

P-glycoprotein is an ATP-dependent efflux transporter that plays a crucial role in limiting the absorption and promoting the excretion of a wide range of xenobiotics. It is highly expressed in the intestines, liver, kidneys, and the blood-brain barrier. Induction of P-gp by this compound can decrease the bioavailability and tissue penetration of drugs that are P-gp substrates.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the effects of this compound on PXR activation and target gene expression.

PXR Activation Luciferase Reporter Gene Assay

This assay is designed to quantify the ability of a test compound to activate the Pregnane X Receptor.

Protocol Steps:

-

Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., HepG2, CV-1) in appropriate growth medium.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Transfection (for transient assays):

-

Prepare a transfection mixture containing a PXR expression plasmid and a luciferase reporter plasmid under the control of a PXR-responsive promoter (e.g., CYP3A4 promoter).

-

Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Remove the medium and lyse the cells using a lysis buffer.

-

Add a luciferase assay reagent containing the substrate (luciferin) to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the fold activation by dividing the normalized signal from this compound-treated cells by the signal from vehicle-treated cells.

-

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the relative changes in mRNA levels of PXR target genes, such as CYP3A4 and ABCB1, following treatment with this compound.

Protocol Steps:

-

Cell Culture and Treatment:

-

Culture primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2) in appropriate medium.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time period (e.g., 24, 48, or 72 hours).

-

-

RNA Isolation:

-

Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the isolated RNA using spectrophotometry or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

-

Quantitative PCR:

-

Prepare a qPCR reaction mixture containing the cDNA template, gene-specific primers for the target genes (CYP3A4, ABCB1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection chemistry.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.

-

Western Blot for Protein Expression Analysis

Western blotting is employed to detect and quantify the changes in the protein levels of P-glycoprotein (ABCB1) in response to this compound treatment.

Protocol Steps:

-

Cell Culture, Treatment, and Lysis:

-

Culture and treat cells with this compound as described for RT-qPCR.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for P-glycoprotein.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound is a potent natural product agonist of the human Pregnane X Receptor. Its ability to activate PXR and subsequently induce the expression of key drug-metabolizing enzymes and transporters, such as CYP3A4 and P-glycoprotein, highlights its potential to cause significant drug-drug interactions. For researchers and professionals in drug development, understanding the impact of PXR activators like this compound is crucial for predicting and mitigating adverse drug events.

Further research is warranted to fully elucidate the quantitative aspects of this compound's effects. Establishing a definitive EC50 for PXR activation and generating comprehensive dose-response data for the induction of a wider range of drug metabolism genes in primary human hepatocytes will be critical for developing predictive models of drug interactions. Additionally, investigating the in vivo consequences of this compound consumption on the pharmacokinetics of various therapeutic drugs is essential for translating these in vitro findings to a clinical context.

References

Colupulone in Hop Varieties: A Technical Guide to Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colupulone, a prominent beta-acid found in the resin of hop (Humulus lupulus) cones, has garnered increasing interest within the scientific community. Beyond its traditional role in brewing, contributing to beer's flavor and stability, this compound and other beta-acids are being investigated for a range of pharmacological activities. These include antimicrobial, anti-inflammatory, and anticancer properties, making them promising candidates for natural product-based drug discovery and development. This technical guide provides an in-depth overview of the natural sources and abundance of this compound in various hop varieties, detailed experimental protocols for its quantification, and a visualization of its interaction with a key metabolic signaling pathway.

Natural Sources and Abundance of this compound

This compound is one of the three main analogues of beta-acids, alongside lupulone and adlupulone.[1] Its concentration can vary significantly depending on the hop variety, growing conditions, and post-harvest handling.[2] Generally, this compound constitutes between 20% and 55% of the total beta-acids in hops.[3] The table below summarizes the this compound content in several hop varieties as a percentage of total beta-acids or as a weight percentage.

| Hop Variety | This compound (% of Total β-Acids) | This compound (% w/w) | Reference(s) |

| Apollo | 52% | [4] | |

| Herkules | 57.2% | [5] | |

| Hallertau Magnum | 44.2% | [5] | |

| Styrian Eagle | 2.65% | [6] |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for research and commercial applications. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for α- and β-Acids

This protocol is adapted from a method for the quantitative analysis of the predominant α- and β-acids in hops.[5][7]

1. Sample Preparation:

-

Crush hop pellets or dried hop cones to a fine powder.

-

Accurately weigh approximately 1.25 g of the crushed hops into a 125 mL capped Erlenmeyer flask.

-

Add 25 mL of a suitable extraction solvent (e.g., a mixture of methanol and water, acidified with formic acid).

-

Stir the mixture for one hour at room temperature using a magnetic stir bar.

-

Allow the solid particles to settle for 10 minutes, then filter the solution by gravity or vacuum filtration.

-

Dilute an aliquot of the filtrate with the extraction solvent to achieve a concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC System and Conditions:

-

HPLC System: An Agilent 1100 HPLC system or equivalent with a UV detector.[5]

-

Column: A reversed-phase C18 column (e.g., 4.0 × 125 mm, 5-μm particle size).[5]

-

Mobile Phase: An isocratic mobile phase of 85:15 (v/v) methanol–water, acidified with 0.025% (v/v) formic acid.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at 326 nm.[8]

-

Injection Volume: 20 µL.

3. Calibration:

-

Prepare a series of working standards of known concentrations using a certified reference material, such as the International Calibration Extract (ICE). The American Society of Brewing Chemists (ASBC) provides such standards (e.g., ICE-3, ICE-4).[9][10]

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

4. Quantification:

-

Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) for α- and β-Acids

This protocol provides a faster analysis time compared to traditional HPLC and is based on established methods.[11][12]

1. Sample Preparation:

-

Follow the same sample preparation procedure as described in Protocol 1.

2. UPLC System and Conditions:

-

UPLC System: A Shimadzu Nexera XR UPLC system or equivalent with a photodiode array (PDA) detector.[12]

-

Column: An Acquity UPLC® BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).[11]

-

Mobile Phase: A binary solvent system can be used. For example, an isocratic elution with a mixture of methanol and water containing 0.17% v/v formic acid.[11]

-

Flow Rate: 0.2 mL/min.[11]

-

Detection: PDA detection at a wavelength range that includes the absorbance maximum of this compound (around 326 nm).

-

Injection Volume: 5 µL.

3. Calibration and Quantification:

-

Follow the same calibration and quantification procedures as described in Protocol 1, using appropriate UPLC standards.

Signaling Pathways and Logical Relationships

Recent research has elucidated a significant molecular interaction of this compound, providing insight into its potential effects on human physiology and drug metabolism.

This compound Activation of the Pregnane X Receptor (PXR) Signaling Pathway

This compound has been identified as a direct activator of the human Pregnane X Receptor (PXR), a nuclear receptor that plays a critical role in sensing foreign substances (xenobiotics) and regulating the expression of genes involved in their metabolism and excretion.[8]

The activation of PXR by this compound initiates a signaling cascade that leads to the increased transcription of various drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4).[8] This enzyme is responsible for the metabolism of a wide range of clinically important drugs. The interaction of this compound with the PXR signaling pathway is of significant interest to drug development professionals due to the potential for herb-drug interactions.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical experimental workflow for the quantification of this compound in hop samples.

Conclusion

This compound represents a fascinating and potentially valuable natural product with a range of biological activities. Understanding its distribution across different hop varieties and employing robust analytical methods for its quantification are essential for harnessing its full potential in research and drug development. The elucidation of its interaction with the PXR signaling pathway underscores the importance of further investigation into the pharmacological effects and potential for herb-drug interactions of this and other hop-derived compounds. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this compound.

References

- 1. hemorella.pl [hemorella.pl]

- 2. mdpi.com [mdpi.com]

- 3. beerandbrewing.com [beerandbrewing.com]

- 4. List of hop varieties - Wikipedia [en.wikipedia.org]

- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 6. Antimicrobial Properties of Different Hop (Humulus lupulus) Genotypes | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural Basis of Human PXR Activation by the Hops Constituent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Alpha and Beta-Acids in Hops with HPLC - AppNote [mtc-usa.com]

- 10. lcms.cz [lcms.cz]

- 11. DSpace [researcharchive.lincoln.ac.nz]

- 12. shimadzu.com [shimadzu.com]

Colupulone Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of colupulone, a prominent beta-acid found in hops (Humulus lupulus), in various organic solvents. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound. The guide details available solubility data, outlines experimental protocols for solubility determination, and illustrates a key signaling pathway influenced by this compound.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its extraction, purification, and formulation in various applications, including pharmaceuticals and nutraceuticals. While comprehensive quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, this section summarizes the available qualitative and estimated quantitative information.

It is widely reported that this compound is poorly soluble in water.[1][2][3] Conversely, it is readily soluble in many common organic solvents.[4] The following table provides a summary of this compound's solubility. It is important to note that some of the quantitative values are based on the closely related compound, lupulone, or derived from analyses of finished products, and therefore should be considered as estimates.

| Solvent | Chemical Class | Polarity (ET(30)) | Solubility (mg/mL) | Notes |

| Non-Polar Solvents | ||||

| Hexane | Alkane | 31.0 | Reported as soluble in hop resin extractions | Hop resins, which contain this compound, are soluble in hexane.[5] |

| Toluene | Aromatic | 33.9 | Reported as soluble in hop resin extractions | Used in the extraction of hop beta-acids.[6] |

| Diethyl Ether | Ether | 34.5 | Reported as soluble in hop resin extractions | Hop resins are reported to be soluble in diethyl ether.[5] |

| Chloroform | Halogenated | 39.1 | Reported as soluble | [3] |

| Dichloromethane | Halogenated | 40.7 | Reported as soluble | [3] |

| Polar Aprotic Solvents | ||||

| Ethyl Acetate | Ester | 38.1 | Reported as soluble | [3] |

| Acetone | Ketone | 42.2 | Reported as soluble | [3] |

| Acetonitrile | Nitrile | 45.6 | Reported as slightly soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 45.1 | ~40 (with heating) | This value is for the structurally similar compound lupulone and may serve as an estimate for this compound.[2] |

| Polar Protic Solvents | ||||

| Ethanol | Alcohol | 51.9 | ≥ 2.7 | Concentrations of up to 2.7 mg/mL have been measured in commercial hop tinctures, suggesting at least this level of solubility.[4] Hop beta-acids are generally considered soluble in ethanol.[4] |

| Methanol | Alcohol | 55.4 | Reported as slightly soluble | [7] |

Experimental Protocols

Accurate determination of this compound solubility is essential for research and development. The following sections detail the methodologies for two key experiments: the shake-flask method for solubility determination and High-Performance Liquid Chromatography (HPLC) for quantification.

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4][8][9]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Dissolution: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step is crucial to avoid including any solid particles in the sample for analysis.

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

HPLC Method for Quantification of this compound

HPLC is a precise and accurate method for quantifying the concentration of this compound in solution.[10]

Objective: To quantify the concentration of this compound in the saturated solvent samples obtained from the shake-flask experiment.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column is commonly used for the analysis of hop acids.

-

Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. A typical mobile phase could be a mixture of methanol and water with 0.1% formic acid.[10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: this compound can be detected by UV absorbance at approximately 280-330 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the same organic solvent used for the solubility experiment. The concentrations of these standards should bracket the expected concentration of the diluted samples.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Create a calibration curve by plotting the peak area versus the concentration of each standard. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

Sample Analysis: Inject the diluted samples from the shake-flask experiment into the HPLC system and record the peak areas for this compound.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted samples based on their peak areas.

Signaling Pathway: Activation of Pregnane X Receptor (PXR)

This compound has been identified as a direct activator of the human Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in the metabolism and clearance of xenobiotics, including drugs.[1][2] The activation of PXR by this compound can lead to drug-drug interactions by inducing the expression of drug-metabolizing enzymes and transporters.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. CAS 468-28-0: Lupulone | CymitQuimica [cymitquimica.com]

- 7. agraria.com.br [agraria.com.br]

- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

The Role of Colupulone in Hop Resin: A Technical Guide for Researchers

An In-depth Examination of its Chemistry, Analysis, and Therapeutic Potential

Colupulone, a key constituent of the soft resins found in the lupulin glands of the hop plant (Humulus lupulus), plays a significant, albeit historically secondary, role to its alpha-acid counterparts in the brewing industry. However, for researchers in pharmacology and drug development, this compound and its fellow beta-acids are emerging as molecules of substantial interest due to their diverse and potent biological activities. This guide provides a detailed technical overview of this compound's role in hop resin, methods for its analysis, and its burgeoning potential as a therapeutic agent.

Chemical Profile and Position within Hop Resins

Hop resins are broadly categorized into hard and soft resins. The soft resins, which contain the alpha-acids (humulones) and beta-acids (lupulones), are of primary commercial and scientific interest.[1] this compound is one of the three principal analogues of beta-acids, alongside lupulone and adlupulone.[2][3][4]

Structurally, this compound is a prenylated phloroglucinol derivative, specifically an m-benzoquinone.[5] Its chemical formula is C₂₅H₃₆O₄, and it is distinguished from other beta-acids by the isobutyryl side chain derived from the amino acid valine during its biosynthesis.[6][7][8] Unlike alpha-acids, beta-acids lack a tertiary alcohol group, which prevents them from undergoing the thermal isomerization that creates the characteristic bitterness in beer.[2][3] This structural difference also imparts a more hydrophobic character to beta-acids, making them virtually insoluble in water and beer wort.[2][3]

// Nodes hop_resin [label="Hop Soft Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_acids [label="α-Acids (Humulones)", fillcolor="#34A853", fontcolor="#FFFFFF"]; beta_acids [label="β-Acids (Lupulones)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

humulone [label="Humulone", fillcolor="#FFFFFF", fontcolor="#202124"]; cohumulone [label="Cohumulone", fillcolor="#FFFFFF", fontcolor="#202124"]; adhumulone [label="Adhumulone", fillcolor="#FFFFFF", fontcolor="#202124"];

lupulone [label="Lupulone", fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", penwidth=2]; adlupulone [label="Adlupulone", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges hop_resin -> alpha_acids [color="#5F6368"]; hop_resin -> beta_acids [color="#5F6368"];

alpha_acids -> humulone [color="#5F6368"]; alpha_acids -> cohumulone [color="#5F6368"]; alpha_acids -> adhumulone [color="#5F6368"];

beta_acids -> lupulone [color="#5F6368"]; beta_acids -> this compound [color="#5F6368"]; beta_acids -> adlupulone [color="#5F6368"]; } caption: "Hierarchical classification of this compound within hop soft resins."

Quantitative Composition in Hop Varieties

The concentration of this compound relative to other beta-acids is highly dependent on the hop variety. This ratio is a key characteristic used for cultivar identification.[9] Generally, this compound constitutes between 20% and 55% of the total beta-acid content.[2][4][10][11] The table below summarizes the typical composition of beta-acids in hop resin.

| Beta-Acid Analogue | Typical Percentage of Total β-Acids | Precursor Amino Acid |

| This compound | 20% - 55% | Valine |

| Lupulone | 30% - 55% | Leucine |

| Adlupulone | 10% - 15% | Isoleucine |

| Data compiled from multiple sources.[2][4][8][10] |

Analytical Methodologies: Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard and most robust method for the separation and quantification of this compound and other hop acids.[9] The following protocol is a representative isocratic method adapted from established procedures for the analysis of alpha- and beta-acids.[12][13]

Detailed Experimental Protocol: HPLC Analysis

1. Objective: To separate and quantify this compound from a hop extract.

2. Materials & Reagents:

-

Hop Sample: Pellets or whole cones, stored at -20°C in the dark.[12]

-

Extraction Solvent: 85% (v/v) HPLC-grade methanol, 15% (v/v) deionized water, acidified with 0.025% (v/v) formic acid.[12]

-

Mobile Phase: Same composition as the extraction solvent.[12]

-

HPLC System: An Agilent 1100 system or equivalent, equipped with a UV detector.[12]

-

Column: 4.0 x 125 mm Hypersil ODS (C18) column with 5-μm particle diameter.[12]

-

Standard: American Society of Brewing Chemists (ASBC) International Calibration Extract (ICE) or a certified this compound standard.[12]

3. Sample Preparation:

-

Crush hop pellets or cones to a fine powder.

-

Accurately weigh a representative sample and transfer to a flask.

-

Add extraction solvent and stir vigorously for 60 minutes at room temperature.[12]

-

Perform vacuum filtration to separate the extract from solid hop material.

-

Dilute the filtered extract with the extraction solvent to a concentration within the calibration range.

-

Filter the final diluted sample through a 0.45-μm syringe filter prior to injection.[12]

4. HPLC Conditions:

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30°C.[14]

-

Injection Volume: 20 µL.[14]

-

Run Time: Approximately 7-10 minutes. Under these conditions, this compound typically elutes at around 4.50 minutes.[12]

5. Quantification:

-

Prepare a multi-point calibration curve using the certified standard.

-

Integrate the peak area corresponding to this compound in the sample chromatogram.

-

Calculate the concentration based on the linear regression of the calibration curve.

Biological Activity and Therapeutic Potential

While often considered undesirable in brewing due to its oxidation products, this compound exhibits a range of biological activities that make it a compelling candidate for drug development.

Antibacterial Activity

This compound is a potent antibacterial agent, particularly against Gram-positive bacteria.[15][16][17] Recent studies have identified this compound and lupulone as the primary contributors to the antibacterial efficacy of hop extracts.[16][18] The proposed mechanism involves the disruption of bacterial cell membrane integrity, interfering with proton gradients and leading to cell starvation.[15][19] This makes it a subject of interest for developing new antibiotics and food preservatives.

Anticancer and Anti-proliferative Effects

This compound and other beta-acids have demonstrated significant anticancer properties across various cell lines, including colon, breast, and prostate cancer.[4][20][21] One of the key mechanisms is the induction of apoptosis (programmed cell death). In colon cancer cells, for example, lupulones (a class including this compound) have been shown to up-regulate the expression of death receptors like Fas and TRAIL receptors, initiating the extrinsic apoptosis pathway.[21] Furthermore, some studies suggest that beta-acids can inhibit protein synthesis, contributing to their anti-proliferative effects.[4][22]

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptors [label="Death Receptors\n(Fas, TRAIL-R1/R2)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; caspase8 [label="Caspase-8 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; caspase3 [label="Caspase-3 Activation\n(Executioner Caspase)", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis\n(Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> receptors [label=" Upregulates"]; receptors -> caspase8 [label=" Initiates"]; caspase8 -> caspase3; caspase3 -> apoptosis; } caption: "Simplified extrinsic apoptosis pathway induced by this compound."

Anti-inflammatory and Antioxidant Properties

This compound also possesses anti-inflammatory and antioxidant activities.[23][24] While the specific signaling pathways are still under investigation, the ability to scavenge free radicals and potentially modulate inflammatory cascades contributes to its therapeutic profile. These properties suggest potential applications in managing chronic inflammatory diseases.

Conclusion and Future Directions

This compound, a major beta-acid in hop resin, is a multifaceted molecule with significant relevance beyond the brewery. Its well-defined chemical structure and variable concentration across hop cultivars necessitate precise analytical methods like HPLC for its characterization. For researchers and drug development professionals, the potent antibacterial, anticancer, and anti-inflammatory properties of this compound present exciting opportunities. Future research should focus on elucidating the specific molecular targets and signaling pathways, optimizing extraction and purification techniques, and conducting preclinical and clinical studies to translate its therapeutic potential into tangible health benefits.

References

- 1. beer-brewing.com [beer-brewing.com]

- 2. beerandbrewing.com [beerandbrewing.com]

- 3. kvasnyprumysl.cz [kvasnyprumysl.cz]

- 4. hemorella.pl [hemorella.pl]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0030065) [hmdb.ca]

- 6. This compound | C25H36O4 | CID 373677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. % this compound % Cohumulone, What does it mean?, Exactly..... [aarlab.com]

- 10. beerandbrewing.com [beerandbrewing.com]

- 11. mdpi.com [mdpi.com]

- 12. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 13. scielo.br [scielo.br]

- 14. agraria.com.br [agraria.com.br]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Hop biomass waste against fire blight and black rot: an eco-friendly approach to crop protection [frontiersin.org]

- 18. Identification of this compound and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of Hops (Humulus lupulus L.) Beta-Acids on Short Chain Fatty Acid Production from Complex Carbohydrates by Rumen Microbiota [scirp.org]

- 20. An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Hexahydrothis compound and its antitumor cell proliferation activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound | 468-27-9 [chemicalbook.com]

Colupulone: A Deep Dive into its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colupulone, a β-acid derived from the hops plant (Humulus lupulus), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on key inflammatory pathways. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Core Mechanisms of Action

This compound's anti-inflammatory activity is multi-faceted, primarily involving the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). This compound has been shown to suppress the activation of NF-κB.[1][2] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By stabilizing IκBα, this compound prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.

Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)

COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (PGs) and leukotrienes (LTs), respectively.[3][4] this compound has been identified as a potent inhibitor of both COX-2 and 5-LOX.[5] By inhibiting COX-2, this compound reduces the synthesis of prostaglandin E2 (PGE2), a key mediator of pain and swelling in inflammation.[3][6] Its inhibition of 5-LOX curtails the production of leukotrienes, which are involved in attracting inflammatory cells to the site of injury.[4][7]

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[8][9] Agonists of PPARγ have been shown to exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors, including NF-κB.[10] this compound has been identified as a potent agonist of PPARγ.[10] By activating PPARγ, this compound can suppress the expression of inflammatory genes and promote the resolution of inflammation.

Quantitative Data on this compound's Bioactivity

The following table summarizes the available quantitative data on the inhibitory and activating effects of this compound on key inflammatory targets.

| Target | Bioactivity | IC50 / EC50 | Cell Type / Assay System | Reference |

| COX-2 | Inhibition | Potent | Human peripheral blood mononuclear cells | [5][6] |

| MAGL | Inhibition | Potent | Not specified | [5] |

| PXR | Activation | 3-10 nM (EC50) | CV-1 cells (cotransfection assay) | [10] |

Note: Specific IC50 values for COX-2 and 5-LOX inhibition by isolated this compound are not consistently reported in the literature; however, studies on hop extracts rich in this compound demonstrate potent inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the anti-inflammatory effects of this compound.

NF-κB Activation Assays

-

Western Blot Analysis for IκBα Degradation:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.[1]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[1]

-

Protein Extraction and Quantification: Whole-cell lysates are prepared, and protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for IκBα and a loading control (e.g., β-actin).

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding:

-

Nuclear Extract Preparation: Following treatment with this compound and stimulation with LPS, nuclear extracts are prepared from the cells.[1]

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP.

-

Binding Reaction: Nuclear extracts are incubated with the labeled probe in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the DNA-binding activity of NF-κB.

-

COX-2 and 5-LOX Inhibition Assays

-

Whole Blood Assay for PGE2 Production (COX-2 activity):

-

Blood Collection: Fresh human blood is collected in the presence of an anticoagulant.

-

Treatment: Aliquots of whole blood are pre-incubated with this compound or a vehicle control.

-

Stimulation: COX-2 is induced by adding LPS, and the blood is incubated at 37°C.[6]

-

PGE2 Measurement: Plasma is separated by centrifugation, and PGE2 levels are quantified using a specific enzyme immunoassay (EIA) kit.[3][6]

-

-

Cell-Based Assay for Leukotriene B4 (LTB4) Production (5-LOX activity):

-

Cell Culture: Human neutrophils or other suitable cell lines are isolated and cultured.[11]

-

Treatment and Stimulation: Cells are pre-treated with this compound followed by stimulation with a calcium ionophore (e.g., A23187) to activate 5-LOX.

-

LTB4 Measurement: The cell supernatant is collected, and LTB4 levels are measured by EIA or LC-MS/MS.[11]

-

PPARγ Activation Assays

-

Luciferase Reporter Gene Assay:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.

-

Treatment: Transfected cells are treated with this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase Activity Measurement: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates PPARγ activation.

-

Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, COX-2, and 5-LOX pathways while activating the anti-inflammatory PPARγ nuclear receptor highlights its potential for the development of novel therapeutics for a range of inflammatory disorders. This guide provides a foundational understanding of its mechanisms of action and the experimental approaches to further investigate its therapeutic promise. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo and to establish its clinical efficacy and safety.

References

- 1. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of patchouli alcohol in RAW264.7 and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective 5-lipoxygenase inhibition in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Basis of Human PXR Activation by the Hops Constituent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of Colupulone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the initial investigations into the antioxidant properties of colupulone, a prominent β-acid found in hops (Humulus lupulus). As a constituent of a plant with a long history in traditional medicine and brewing, this compound is gaining attention for its diverse bioactive potential.[1][2] This guide summarizes the current understanding of its antioxidant capabilities, details the experimental protocols used for its evaluation, and explores the potential molecular mechanisms underpinning its effects.

Quantitative Analysis of Antioxidant Activity

Quantitative assessment of antioxidant activity is crucial for comparing the potency of different compounds. The most common methods are spectrophotometric assays that measure a compound's ability to scavenge stable free radicals. While research specifically isolating and quantifying the antioxidant power of pure this compound is still emerging, studies on hop extracts rich in β-acids, including this compound, provide valuable initial data.

Below is a summary of findings from studies on hop extracts and related compounds. It is important to note that the antioxidant activity of an extract is the result of a complex interplay between its various components.[3]

| Compound / Extract | Assay | Metric | Result | Reference |

| Hop Extract (El Dorado cultivar) | DPPH | IC50 | 124.3 µg/mL | [4] |

| Hop Extract (El Dorado cultivar) | ABTS | IC50 | 95.4 µg/mL | [4] |

| Hop Extract (Cascade cultivar, high in this compound) | - | This compound Content | 73.0 µg/g | [4] |

| CAP (a related β-acid derivative) | DPPH | % Scavenging | 29% at 1.0 mg/mL | [5] |

Data for pure this compound is limited in the reviewed literature; the values above pertain to complex hop extracts.

Potential Molecular Mechanisms of Action

The antioxidant effects of many natural phenolic compounds are mediated through the activation of endogenous defense pathways. The Keap1-Nrf2-ARE signaling pathway is a primary mechanism for cellular protection against oxidative stress.[6][7]

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[8] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[9] This binding initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's antioxidant capacity.[8][10] While not yet demonstrated specifically for this compound, many polyphenols are known to activate this pathway, making it a highly plausible mechanism for this compound's bioactivity.[[“]][12]

Experimental Protocols

The following sections detail the methodologies for common in vitro antioxidant assays relevant to the study of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging ability of a compound.[13][14]

-

Principle: DPPH is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm.[15] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the sample.[13]

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound or extract solution of known concentration

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis Spectrophotometer or microplate reader

-

Pipettes, cuvettes, or 96-well microplates

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and kept protected from light.

-

Sample Preparation: Prepare a series of dilutions of the this compound sample and the positive control in methanol.

-

Reaction: In a test tube or microplate well, mix a fixed volume of the DPPH working solution (e.g., 200 µL) with a specific volume of the sample dilution (e.g., 20 µL).[16]

-

Control: Prepare a blank control containing only the solvent and the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 30 minutes).[14]

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[17]

-

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical, which is a blue-green chromophore.[18] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[4]

-

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

This compound or extract solution

-

UV-Vis Spectrophotometer or microplate reader

-

-

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes.[19]

-

Radical Generation: Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]

-

Preparation of Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 0.70 (± 0.02) at 734 nm.[18]

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

-

Incubation: Incubate for a short period (e.g., 6 minutes) at room temperature.[4]

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: The scavenging percentage is calculated similarly to the DPPH assay.

-

Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are useful for initial screening, cell-based assays provide more biologically relevant data by accounting for factors like cell uptake and metabolism.[20]

-

Principle: The CAA assay typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that penetrate the cells can prevent this oxidation, leading to a reduced fluorescence signal.

-

General Workflow:

-

Cell Culture: Plate adherent cells (e.g., Caco-2, HepG2) in a 96-well plate and grow to confluence.[20]

-

Loading: Wash cells and incubate them with the DCFH-DA probe.

-

Treatment: Remove the probe solution and treat the cells with various concentrations of the test compound (this compound).

-

Oxidative Stress Induction: After an incubation period, add a ROS generator (e.g., AAPH, a peroxyl radical generator).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a microplate reader.

-

Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time and comparing the treated samples to the controls.

-

Summary and Future Directions

Initial investigations suggest that this compound, a key β-acid in hops, possesses antioxidant properties. While data from complex hop extracts show promising free radical scavenging activity in DPPH and ABTS assays, further research is required to quantify the specific activity of pure this compound.[4]

The most probable mechanism of action, based on its chemical structure and the behavior of similar polyphenolic compounds, is the modulation of the Keap1-Nrf2-ARE signaling pathway.[6][[“]] This would position this compound not just as a direct radical scavenger but as an indirect antioxidant that upregulates the cell's own defense systems.

Future research should focus on:

-

Quantifying the antioxidant activity of isolated, high-purity this compound using a battery of assays (DPPH, ABTS, ORAC, FRAP).

-

Validating its bioactivity in cell-based models, such as the CAA assay, to confirm cellular uptake and efficacy.

-

Elucidating the precise molecular mechanism by investigating the activation of the Nrf2 pathway, including Nrf2 nuclear translocation and the expression of downstream antioxidant genes (HO-1, NQO1).

A thorough understanding of these areas is essential for drug development professionals considering this compound as a lead compound for therapies targeting oxidative stress-related pathologies.

References

- 1. Frontiers | Hop biomass waste against fire blight and black rot: an eco-friendly approach to crop protection [frontiersin.org]

- 2. Structural Basis of Human PXR Activation by the Hops Constituent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity of Different Hop (Humulus lupulus L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Keap1-Nrf2-ARE Pathway As a Potential Preventive and Therapeutic Target: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the Keap1-Nrf2 pathway by... | F1000Research [f1000research.com]

- 9. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Polyphenols activate Nrf2 in astrocytes via H2O2, semiquinones, and quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. mdpi.com [mdpi.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 19. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Colupulone: A Phytochemical Deep Dive into its Discovery, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colupulone, a prominent β-acid found in the hop plant (Humulus lupulus), has a rich history intertwined with the art of brewing and has emerged as a molecule of significant interest in modern phytochemical research. Initially recognized for its contribution to the bitterness and preservative qualities of beer, this compound is now the subject of intensive investigation for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, from its historical discovery and isolation to its detailed physicochemical properties, biosynthesis, and mechanisms of action in various biological systems. Particular emphasis is placed on its anticancer, antibacterial, and anti-inflammatory activities, with quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development endeavors.

Discovery and History

The journey of this compound's discovery is intrinsically linked to the scientific exploration of hops. For centuries, hops were empirically used in brewing for their flavoring and preservative properties. It wasn't until the 19th and early 20th centuries that chemists began to systematically investigate the chemical constituents responsible for these effects.

The initial focus was on the so-called "hop resins," a complex mixture of compounds. Early researchers differentiated these resins into α-acids and β-acids based on their precipitation behavior with lead acetate. While the α-acids, such as humulone, were initially credited with providing the primary bitter taste to beer, the β-acids, including lupulone and its analogue this compound, were also identified as significant contributors to the overall chemical profile and stability of beer.

The precise isolation and structural elucidation of the individual β-acids, including this compound, occurred over several decades of research involving meticulous extraction, crystallization, and analytical techniques. The development of chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), in the mid-20th century was a pivotal advancement that allowed for the efficient separation and quantification of these closely related compounds, paving the way for detailed studies of their individual biological activities.[1][2][3]

Physicochemical Properties and Structural Elucidation

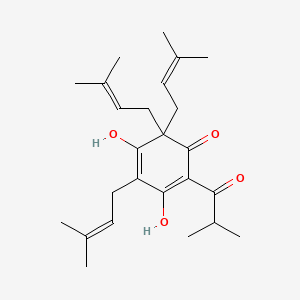

This compound (C₂₅H₃₆O₄, Molar Mass: 400.55 g/mol ) is a prenylated phloroglucinol derivative.[4] Its structure is characterized by a central cyclohexene-1,3-dione ring with an isobutyryl side chain and three isoprenyl groups.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₃₆O₄ | [4] |

| Molar Mass | 400.55 g/mol | [4] |

| IUPAC Name | 3,5-dihydroxy-2-isobutyryl-4,6,6-tris(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one | [4] |

| CAS Number | 468-27-9 | [4] |

| Appearance | Pale yellow crystalline solid | |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, diethyl ether), sparingly soluble in water | [5] |

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[4]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present (e.g., carbonyls, hydroxyls) and the conjugated system within the molecule, respectively.

Biosynthesis

The biosynthesis of this compound and other bitter acids occurs in the lupulin glands of the hop cone. The pathway is a fascinating example of plant secondary metabolism, combining elements of fatty acid and isoprenoid biosynthesis.

The key enzyme in the initial formation of the phloroglucinol core is valerophenone synthase (VPS) .[7][8][9] This enzyme catalyzes the condensation of isobutyryl-CoA with three molecules of malonyl-CoA to form phlorisobutyrophenone.[7][10][11] Subsequently, a series of prenylation steps, catalyzed by aromatic prenyltransferases , attach the three isoprenyl groups derived from dimethylallyl pyrophosphate (DMAPP) to the phloroglucinol ring, ultimately yielding this compound.[7][10]

Experimental Protocols

Extraction and Isolation

A common method for the extraction of β-acids from hops involves solvent extraction followed by purification.

Protocol: Solvent Extraction and Recrystallization of this compound

-

Extraction:

-

Grind dried hop cones to a fine powder.

-

Extract the hop powder with a non-polar solvent such as diethyl ether or hexane to obtain the total resin fraction.[12]

-

Evaporate the solvent under reduced pressure to yield a crude resin extract.

-

-

Separation of β-acids:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Induce precipitation of the less soluble β-acids by adding a non-solvent or by lowering the temperature.

-

-

Purification by Recrystallization:

-

Collect the precipitated β-acids.

-